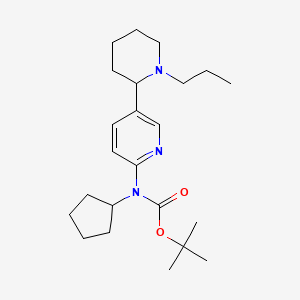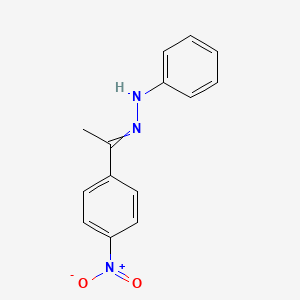
(R)-4-amino-4-phenylbutan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-amino-4-phenylbutan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a white crystalline powder that is soluble in water and commonly used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-4-phenylbutan-1-ol hydrochloride typically involves the reduction of 4-phenyl-2-butanone followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or amines under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of ®-4-amino-4-phenylbutan-1-ol hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production, including the use of catalysts to enhance reaction rates and yield.
化学反応の分析
Types of Reactions
®-4-amino-4-phenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, aldehydes, secondary amines, and substituted phenylbutanols.
科学的研究の応用
Chemistry
In chemistry, ®-4-amino-4-phenylbutan-1-ol hydrochloride is used as a chiral building block for the synthesis of complex molecules. It is also employed in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its chiral nature. It serves as a model compound in stereochemistry studies.
Medicine
In medicine, ®-4-amino-4-phenylbutan-1-ol hydrochloride is investigated for its potential therapeutic effects. It is used in the development of drugs targeting neurological disorders and as an intermediate in the synthesis of pharmaceuticals.
Industry
Industrially, this compound is used in the production of fine chemicals and as a precursor for various agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-4-amino-4-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and physiological processes.
類似化合物との比較
Similar Compounds
(S)-4-amino-4-phenylbutan-1-ol hydrochloride: The enantiomer of the compound, which has different biological activities and properties.
4-phenylbutan-1-ol: A structurally similar compound lacking the amino group.
4-amino-4-phenylbutanoic acid: Another related compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
®-4-amino-4-phenylbutan-1-ol hydrochloride is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in asymmetric synthesis and drug development.
特性
分子式 |
C10H16ClNO |
|---|---|
分子量 |
201.69 g/mol |
IUPAC名 |
(4R)-4-amino-4-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H/t10-;/m1./s1 |
InChIキー |
GRDXYWYYIPOBAD-HNCPQSOCSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H](CCCO)N.Cl |
正規SMILES |
C1=CC=C(C=C1)C(CCCO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


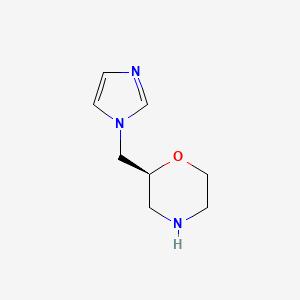
![3-[5-(2-Nitrophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11824157.png)
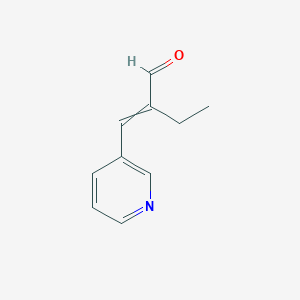

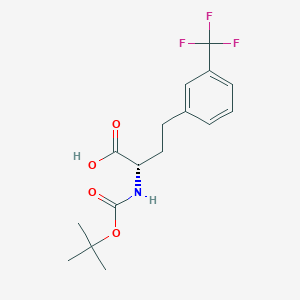
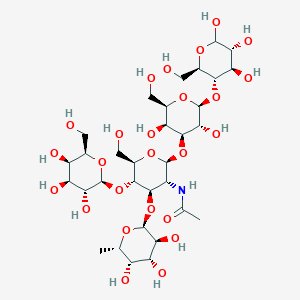
![[(1S,6S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824177.png)
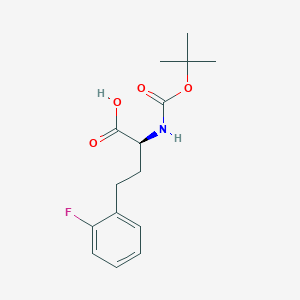
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypoiodite](/img/structure/B11824201.png)
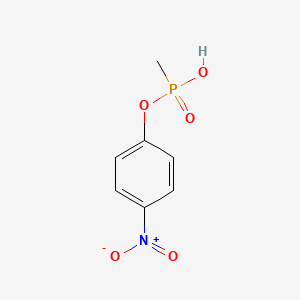

![2-[(3-Iodophenyl)methyl]guanidine;sulfate](/img/structure/B11824229.png)
